molecular formula C19H16Cl2O3 B14395173 Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate CAS No. 89861-30-3

Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate

Cat. No.: B14395173
CAS No.: 89861-30-3
M. Wt: 363.2 g/mol
InChI Key: RPZZFHXJGHPTOJ-UHFFFAOYSA-N
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Description

Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate is an organic compound with a complex structure featuring two chlorophenyl groups and a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,5-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3-furancarboxylate: A structurally similar compound with different functional groups.

    D-gluconic acid, compound with N,N′′-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine(21): Another compound featuring chlorophenyl groups.

Uniqueness

Ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

89861-30-3

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl 5,5-bis(4-chlorophenyl)-3-oxopent-4-enoate

InChI

InChI=1S/C19H16Cl2O3/c1-2-24-19(23)12-17(22)11-18(13-3-7-15(20)8-4-13)14-5-9-16(21)10-6-14/h3-11H,2,12H2,1H3

InChI Key

RPZZFHXJGHPTOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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